An In-depth Technical Guide to Boc-N-Amido-PEG5-MS: A Versatile Linker for Drug Development
An In-depth Technical Guide to Boc-N-Amido-PEG5-MS: A Versatile Linker for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-Amido-PEG5-MS is a heterobifunctional chemical linker that has emerged as a valuable tool in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use.
PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These chimeric molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The nature of the linker is critical in dictating the efficacy and pharmacokinetic properties of the resulting PROTAC.
Boc-N-Amido-PEG5-MS, with its distinct chemical features, offers a strategic advantage in the modular assembly of PROTACs. It comprises a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal methanesulfonyl (mesyl) group. This unique architecture allows for a controlled, stepwise synthesis, making it a favored building block for researchers.[3]
Chemical Properties and Data Presentation
The key attributes of Boc-N-Amido-PEG5-MS are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Data | Reference(s) |
| Chemical Name | tert-butyl N-[14-(methanesulfonyloxy)-3,6,9,12-tetraoxatetradecan-1-yl]carbamate | [4] |
| Molecular Formula | C16H33NO9S | [3] |
| Molecular Weight | 415.50 g/mol | [1] |
| CAS Number | 2128735-28-2 | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [5] |
| Storage Conditions | -20°C | [3] |
Core Functionalities and Reaction Mechanisms
The utility of Boc-N-Amido-PEG5-MS stems from its two key reactive sites: the Boc-protected amine and the mesyl group.
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Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine.[3][5] This allows for the sequential attachment of different molecular entities.
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PEG5 Spacer: The five-unit polyethylene glycol (PEG) chain is a hydrophilic spacer. Its inclusion in a PROTAC molecule can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
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Mesyl Group: The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution reactions.[3] This allows for the efficient coupling of the linker to a nucleophilic handle (e.g., an amine, thiol, or hydroxyl group) on either the target protein ligand or the E3 ligase ligand.
Experimental Protocols
The following are detailed, generalized protocols for the key reactions involving Boc-N-Amido-PEG5-MS in the synthesis of a PROTAC.
Protocol 1: Nucleophilic Substitution with the Mesyl Group
This protocol describes the coupling of Boc-N-Amido-PEG5-MS to a nucleophile-containing molecule (e.g., a ligand for the target protein or E3 ligase).
Materials:
-
Boc-N-Amido-PEG5-MS
-
Nucleophile-containing molecule (e.g., a phenol, amine, or thiol)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel and stirring apparatus
-
Analytical tools for reaction monitoring (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS))
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophile-containing molecule (1.0 equivalent) in the anhydrous polar aprotic solvent.
-
Add the non-nucleophilic base (1.5-3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
In a separate vial, dissolve Boc-N-Amido-PEG5-MS (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the Boc-N-Amido-PEG5-MS solution to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80°C) as required for the specific nucleophile.
-
Monitor the progress of the reaction periodically using TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Perform an aqueous work-up by extracting the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the purified Boc-protected intermediate.
-
Characterize the purified product using techniques such as NMR and Mass Spectrometry.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal a primary amine, which can then be used for subsequent conjugation.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Reaction vessel and stirring apparatus
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine salt.
-
Collect the solid by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum. The resulting amine is typically used in the next step without further purification.
Visualizations: Diagrams of Key Processes
To further illustrate the utility of Boc-N-Amido-PEG5-MS, the following diagrams, generated using the DOT language for Graphviz, depict the general synthetic workflow for a PROTAC and the PROTAC's mechanism of action.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using Boc-N-Amido-PEG5-MS.
Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
Boc-N-Amido-PEG5-MS is a highly versatile and enabling chemical tool for the synthesis of complex molecules in drug discovery. Its well-defined structure, featuring a protected amine, a hydrophilic PEG spacer, and a reactive mesyl group, provides a robust platform for the construction of PROTACs and other bioconjugates. The detailed protocols and conceptual diagrams presented in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize Boc-N-Amido-PEG5-MS in their drug development endeavors. As the field of targeted protein degradation continues to expand, the strategic application of such precisely engineered linkers will undoubtedly play a pivotal role in the creation of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. t-Boc-N-Amido-PEG5-Ms, 2128735-28-2 | BroadPharm [broadpharm.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
